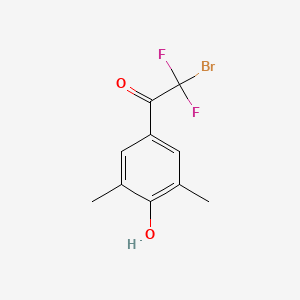
5-Bromo-2,3,4-trifluoronitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2,3,4-trifluoronitrobenzene (5-BrTNFB) is a fluorinated nitroaromatic compound that has been widely studied for its potential applications in a variety of scientific research fields. 5-BrTNFB is a white crystalline solid with a molecular formula of C6H2BrF3NO2 and a molecular weight of 236.03 g/mol. It is soluble in organic solvents such as methanol, ethanol, and acetone. 5-BrTNFB is an important fluorinated nitroaromatic compound due to its unique and versatile properties, which make it attractive for use in a variety of scientific research applications.
Wissenschaftliche Forschungsanwendungen
5-Bromo-2,3,4-trifluoronitrobenzene has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in various reactions, and as a fluorescent probe for the detection of nitroaromatic compounds. It is also used in the study of biomolecules, as it has been shown to be an effective inhibitor of various enzymes. In addition, 5-Bromo-2,3,4-trifluoronitrobenzene is used in the synthesis of various polymers, and it is also used in the manufacture of pharmaceuticals, cosmetics, and other industrial products.
Wirkmechanismus
The mechanism of action of 5-Bromo-2,3,4-trifluoronitrobenzene is not fully understood. It is believed that the nitro group of the molecule is responsible for its reactivity and its ability to interact with other molecules. The nitro group is capable of forming hydrogen bonds with other molecules, and this allows it to act as a catalyst in various reactions. Additionally, the fluorine atoms of the molecule are believed to be involved in the formation of a variety of different complexes, which can then interact with other molecules to facilitate the desired reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Bromo-2,3,4-trifluoronitrobenzene are not yet fully understood. However, it is known that it has the ability to interact with various enzymes, and this interaction can result in the inhibition of enzyme activity. Additionally, it has been shown to be a potent inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of many drugs and other compounds. Furthermore, 5-Bromo-2,3,4-trifluoronitrobenzene has been shown to be an effective inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-Bromo-2,3,4-trifluoronitrobenzene in laboratory experiments include its low cost, its ease of synthesis, and its versatility. Additionally, it is a relatively stable compound, and it has been shown to be an effective inhibitor of various enzymes. However, the use of 5-Bromo-2,3,4-trifluoronitrobenzene in laboratory experiments is limited by its toxicity, as it can be harmful if inhaled or ingested. Additionally, it has been shown to be a potent inhibitor of the enzyme cytochrome P450, which can have unintended effects on the metabolism of drugs and other compounds.
Zukünftige Richtungen
The future directions for 5-Bromo-2,3,4-trifluoronitrobenzene research include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential applications in pharmaceuticals and other industrial products. Additionally, further research is needed to determine the optimal synthesis methods for 5-Bromo-2,3,4-trifluoronitrobenzene, and to develop methods for the production of more efficient and cost-effective derivatives of the compound. Finally, further research is needed to determine the potential toxicity of 5-Bromo-2,3,4-trifluoronitrobenzene, as well as its potential for use in the treatment of various diseases.
Synthesemethoden
5-Bromo-2,3,4-trifluoronitrobenzene can be synthesized through a variety of methods, including the nitration of 4-bromonitrobenzene, the nitration of 2,4-dinitrobenzene, and the nitration of 3,4-dinitrobenzene. The nitration of 4-bromonitrobenzene is the most commonly used method, as it is the simplest and most efficient. The reaction requires the use of a nitrating mixture of nitric acid and sulfuric acid, as well as a suitable solvent such as acetic acid or ethyl acetate. The reaction is typically conducted at a temperature of 70-80°C, and the reaction is complete when the desired product is obtained.
Eigenschaften
IUPAC Name |
1-bromo-2,3,4-trifluoro-5-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HBrF3NO2/c7-2-1-3(11(12)13)5(9)6(10)4(2)8/h1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALMXOYIEKYSHHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)F)F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HBrF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2,3,4-trifluoronitrobenzene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

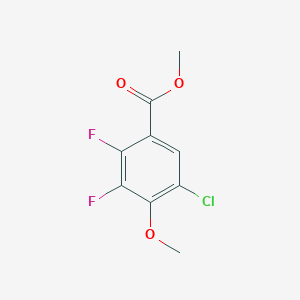


![N-[4-(Trifluoromethyl)phenyl]-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzamide](/img/structure/B6311748.png)
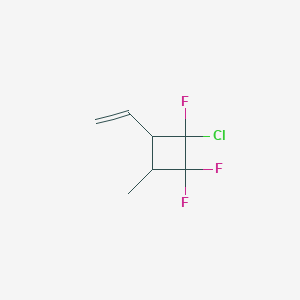
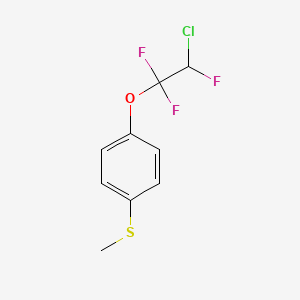

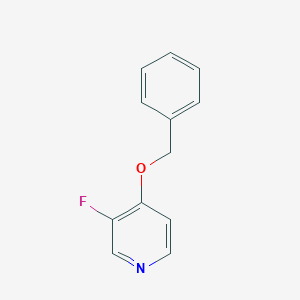



![(2S-Trans)- 4-[[(1,1-Dimethylethoxy)carbonyl]oxy]-1,2-pyrrolidinedicarboxylic acid 1-(t-butyl) 2-ethyl ester](/img/structure/B6311822.png)
